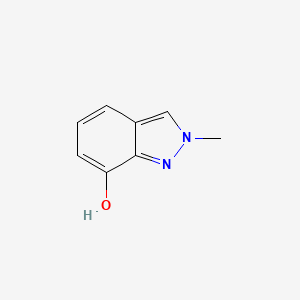

2-Methyl-2H-indazol-7-ol

Vue d'ensemble

Description

2-Methyl-2H-indazol-7-ol is a derivative of the indazole class of heterocycles, which are characterized by a fused benzene and pyrazole ring. Indazoles are of significant interest due to their diverse pharmacological activities and their utility as building blocks in organic synthesis. The indazole nucleus is a common motif in many biologically active compounds and is found in a variety of natural products and therapeutic agents.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One approach involves the ultrasound-promoted catalyst-free one-pot four-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones using a neutral ionic liquid, which allows for the successful application of structurally diverse aldehydes to obtain the desired products in good to excellent yields without any byproduct . Another method includes the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine, which provides a practical synthesis of indazoles and helps to eliminate competitive side reactions . Additionally, a copper-catalyzed one-pot three-component synthesis of 2H-indazoles has been developed, which involves the formation of C-N and N-N bonds and exhibits a broad substrate scope .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be quite diverse, with various substituents influencing the regiochemistry of the compounds. For instance, indazoles with a 7-alkyl substituent or a 6,7-fused benzo ring can form ligands with boron bonded to different nitrogen atoms, showcasing the tunability of the regiochemistry in these compounds . The stabilization of 2H-indazole tautomers by intra- and intermolecular hydrogen bonds has also been observed, with crystallographic evidence supporting the existence of different tautomeric forms .

Chemical Reactions Analysis

Indazole derivatives can participate in a variety of chemical reactions. The formation of 3-methylcarboxy-1H-indazole via intramolecular aliphatic diazonium coupling has been studied, and the reaction mechanism has been explored through theoretical methods . Novel oxazole derivatives have been synthesized from 1-methyl-1H-indazole 3-carboxylic acid through heterocyclization, demonstrating the versatility of indazole compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be elucidated through experimental and theoretical studies. For example, the molecular structure, vibrational frequencies, and molecular electrostatic potential (MEP) of a triazolobenzoxadiazocine derivative have been determined using X-ray diffraction, FT-IR spectroscopy, and computational methods . The acidity and spectral properties of benz[g]indazol-7-ol and its derivatives have been investigated, providing insights into their tautomeric structures and pKa values . Single-crystal X-ray diffraction has been used to establish the structure of a benz[g]indazol-3-one hemihydrate, revealing the non-planar nature of the indazol-3-one unit .

Applications De Recherche Scientifique

Tautomeric Properties and Stability

- 2H-Indazole Tautomers : The study by Sigalov et al. (2019) explores the tautomeric forms of 2H-indazoles, emphasizing their stabilization through intra- and intermolecular hydrogen bonds. This research is crucial for understanding the chemical behavior of 2-methyl-2H-indazol-7-ol and its derivatives.

Synthesis and Characterization

- Novel Compound Synthesis : Morgan et al. (1971) report the synthesis and characterization of indazoles structurally related to equilenin, including the 2-methyl derivative Morgan et al. (1971). This research contributes to the development of new compounds with potential applications in various scientific fields.

- Reactivity Analysis : Palmer et al. (1975) studied the reactivity of indazoles towards N-methylation, analyzing the nuclear magnetic resonance spectra of indazoles Palmer et al. (1975). This is relevant for understanding the chemical reactivity of this compound.

Biological Activities

- Antibacterial and Antifungal Agent : Panda et al. (2022) discuss the antimicrobial and anti-inflammatory properties of indazole derivatives Panda et al. (2022), highlighting the potential medical applications of this compound.

- In Vitro Activity : Indazoles, including 2-methyl derivatives, have demonstrated in vitro activity against various microorganisms Morgan et al. (1971). This showcases the compound's potential for antimicrobial applications.

Synthetic Methods and Applications

- Davis-Beirut Reaction : Zhu et al. (2019) describe the synthetic utility of the Davis-Beirut reaction for constructing 2H-indazoles Zhu et al. (2019), relevant for synthesizing this compound derivatives.

- Palladium-Catalyzed Oxidative Alkenylation : Naas et al. (2015) discuss a method for the oxidative alkenylation of indazole derivatives Naas et al. (2015), which could be applied to modify this compound.

Orientations Futures

Recent advances in the late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles, suggest promising future directions .

Mécanisme D'action

Target of Action

2-Methyl-2H-indazol-7-ol is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the primary targets of this compound could be similar to those of other indazole derivatives.

Mode of Action

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These interactions result in anti-inflammatory effects.

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the cyclooxygenase-2 (COX-2) pathway, resulting in anti-inflammatory effects .

Analyse Biochimique

Biochemical Properties

Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .

Cellular Effects

The cellular effects of 2-Methyl-2H-indazol-7-ol are currently unknown. Indazole derivatives have been reported to exhibit a range of effects on cells. For example, certain indazole derivatives have been found to inhibit cell growth .

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indazole derivatives are generally synthesized and tested under controlled laboratory conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. The dosage effects of indazole derivatives have been studied in the context of their pharmacological activities .

Metabolic Pathways

Indazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of indazole derivatives can be influenced by their interactions with transporters or binding proteins .

Subcellular Localization

The subcellular localization of indazole derivatives can be influenced by factors such as targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-methylindazol-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-5-6-3-2-4-7(11)8(6)9-10/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUFVUWPYINWBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313227 | |

| Record name | 2-Methyl-2H-indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159511-42-8 | |

| Record name | 2-Methyl-2H-indazol-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

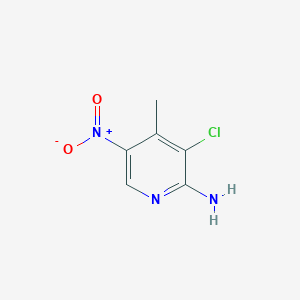

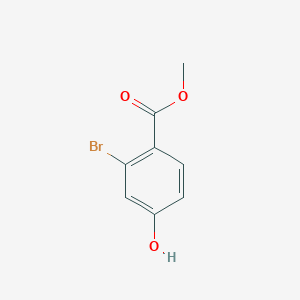

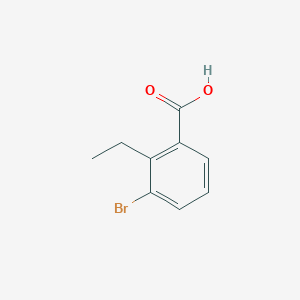

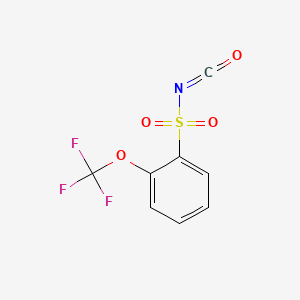

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,5R,6S,7S)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one](/img/structure/B3030881.png)